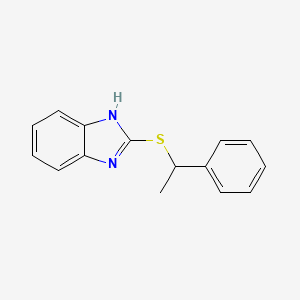

2-(1-phenylethylsulfanyl)-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

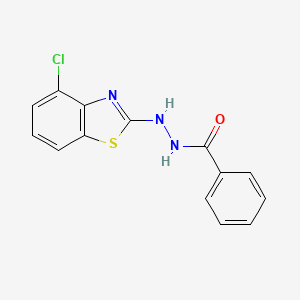

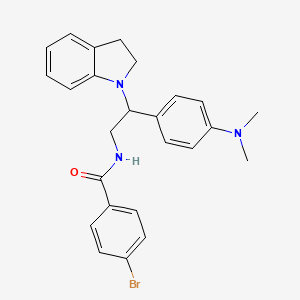

“2-(1-phenylethylsulfanyl)-1H-benzimidazole” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound . The phenylethylsulfanyl group attached to it is a sulfur-containing substituent, which can greatly affect the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by its constituent parts. The benzimidazole core is a planar, aromatic, and heterocyclic component. The phenylethylsulfanyl group would add steric bulk and could potentially influence the compound’s overall conformation .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzimidazoles can participate in a variety of reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the aromatic benzimidazole ring and the phenylethylsulfanyl group could affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of “2-((1-phenylethyl)thio)-1H-benzo[d]imidazole”:

Pharmaceuticals and Drug Development

2-((1-Phenylethyl)thio)-1H-benzo[d]imidazole has shown potential in pharmaceutical research due to its structural similarity to other bioactive benzimidazole derivatives. These compounds are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties . Researchers are exploring its potential as a lead compound for developing new therapeutic agents targeting various diseases.

Antimicrobial Agents

The compound’s benzimidazole core is a well-known pharmacophore in antimicrobial agents. Studies have indicated that derivatives of benzimidazole exhibit significant antibacterial and antifungal activities . This makes 2-((1-phenylethyl)thio)-1H-benzo[d]imidazole a promising candidate for developing new antimicrobial drugs to combat resistant strains of bacteria and fungi.

Catalysis and Organic Synthesis

In the field of organic chemistry, 2-((1-phenylethyl)thio)-1H-benzo[d]imidazole can be utilized as a catalyst or a ligand in various chemical reactions. Its unique structure allows it to participate in catalytic cycles, potentially improving the efficiency and selectivity of organic transformations . This application is particularly valuable in the synthesis of complex organic molecules.

Material Science

The compound’s structural properties make it a candidate for developing new materials with specific functionalities. For instance, benzimidazole derivatives are being investigated for their use in the creation of metal-organic frameworks (MOFs) and other advanced materials . These materials have applications in gas storage, separation, and catalysis.

Proton Conductors

Research has shown that imidazole-based compounds can be effective proton conductors, which are essential in fuel cell technology . The incorporation of 2-((1-phenylethyl)thio)-1H-benzo[d]imidazole into polymer membranes could enhance the proton conductivity, thereby improving the performance of fuel cells.

Optoelectronic Devices

Benzimidazole derivatives are also explored for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells . The electronic properties of 2-((1-phenylethyl)thio)-1H-benzo[d]imidazole could be harnessed to develop new materials for these devices, potentially leading to more efficient and cost-effective technologies.

Environmental Chemistry

The compound may also find applications in environmental chemistry, particularly in the detection and removal of pollutants. Benzimidazole derivatives have been studied for their ability to bind with heavy metals and other contaminants, making them useful in environmental remediation efforts .

Biological Probes and Imaging

Finally, 2-((1-phenylethyl)thio)-1H-benzo[d]imidazole can be used as a biological probe in imaging studies. Its ability to interact with various biological targets makes it suitable for developing fluorescent probes or contrast agents for imaging techniques such as fluorescence microscopy and magnetic resonance imaging (MRI) .

These diverse applications highlight the versatility and potential of 2-((1-phenylethyl)thio)-1H-benzo[d]imidazole in scientific research. Each field leverages the unique chemical properties of the compound to address specific challenges and advance technology.

Recent advances in the synthesis of imidazoles Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1-phenylethylsulfanyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-11(12-7-3-2-4-8-12)18-15-16-13-9-5-6-10-14(13)17-15/h2-11H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZYMJHZEACSTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-phenylethylsulfanyl)-1H-benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2476825.png)

![4-{4-[(2,3-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2476836.png)

![3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2476838.png)

![1-(2,5-difluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide](/img/structure/B2476842.png)

![4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476847.png)